molecular formula C12H14N4O3S B2618586 ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate CAS No. 1153152-76-1

ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2618586
CAS No.: 1153152-76-1
M. Wt: 294.33
InChI Key: ZIFBHUFLLZRLQX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with an acetamido linker bearing a pyrazole moiety and an ethyl ester group.

Properties

IUPAC Name

ethyl 2-[2-[(2-pyrazol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-2-19-11(18)6-9-8-20-12(14-9)15-10(17)7-16-5-3-4-13-16/h3-5,8H,2,6-7H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFBHUFLLZRLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Thiazole Ring Formation: The thiazole ring is often synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Esterification: The final step involves esterification to introduce the ethyl acetate group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as halides or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate. It has demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated through in vitro studies using various cancer cell lines. The results indicate promising cytotoxic effects, as shown in the following table:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)12.5Significant cytotoxicity
A549 (Lung Cancer)15.0Induces apoptosis
HepG2 (Liver Cancer)10.0Growth inhibition

The mechanism of action appears to involve the induction of apoptosis through both intrinsic and extrinsic pathways, making it a potential candidate for further development in cancer therapy.

Structure-Activity Relationship Analysis

An SAR analysis has been conducted to understand how modifications to different parts of the molecule influence its biological activity. Key findings include:

  • Substituents that enhance lipophilicity significantly improve antimicrobial efficacy.
  • Specific aromatic groups contribute to enhanced anticancer activity.

These insights are critical for guiding future modifications aimed at optimizing the compound's therapeutic properties .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of this compound and evaluated their biological activities. The derivatives showed enhanced activity against various bacterial strains and cancer cell lines compared to the parent compound.

Case Study 2: Structure-Activity Relationship Analysis

Another study focused on SAR analysis, revealing that specific modifications to the thiazole ring significantly impacted biological activity. This research highlighted the importance of substituent selection in optimizing pharmacological effects.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

  • High yields (>89%) indicate robust synthetic routes for ureido derivatives .
  • The trifluoromethyl group (in 10d and 10e ) increases molecular weight compared to the chloro-substituted 10f . Electron-withdrawing groups like -CF₃ may enhance metabolic stability or binding affinity in biological systems.

Sulfonamide-Linked Thiazole Derivatives

Compounds 19a and 21a (–5) replace the pyrazole group with sulfonamide functionalities:

  • 19a : Phenylsulfonamidoacetamido-thiazole
  • 21a : Phenylsulfamoylacetamido-thiazole

Structural Impact :

Amino and Carbonyl-Substituted Thiazole Derivatives

The Biopharmacule catalog () lists analogs such as:

  • Ethyl 2-(2-benzyloxycarbonylaminothiazol-4-yl) acetate
  • Ethyl 2-(2-formylaminothiazol-4-yl) acetate

Key Differences :

  • Benzyloxycarbonylamino and formylamino groups replace the pyrazole-acetamido linker. These groups may alter lipophilicity, influencing membrane permeability in drug design .

Biological Activity

Ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the synthesis, biological activity, and relevant case studies of this compound, supported by diverse research findings.

Molecular Formula

  • C : 16
  • H : 15
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

  • 351.4 g/mol

Structural Representation

The compound features a pyrazole ring, a thiazole moiety, and an acetamido group, contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate:

  • Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Bactericidal activity as evidenced by Minimum Bactericidal Concentration (MBC) results, indicating effectiveness in killing bacteria rather than merely inhibiting growth .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • In vitro studies show that pyrazole derivatives exhibit antiproliferative effects against human tumor cell lines with IC50 values in the nanomolar range .
  • The presence of thiazole enhances the bioactivity of these compounds, suggesting a synergistic effect in targeting cancer cells .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes:

  • It has been shown to inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence .
  • The compound may also act as an antagonist at specific receptors, contributing to its therapeutic effects .

Study on Antimicrobial Efficacy

One notable study explored the antimicrobial efficacy of various thiazole-pyrazole derivatives. The results indicated that certain compounds exhibited:

CompoundMIC (μg/mL)MBC (μg/mL)Activity Type
7b0.220.25Bactericidal
100.300.35Bacteriostatic
Control>1>1None

This table illustrates the superior activity of compound 7b compared to controls, highlighting the potential of pyrazole-thiazole hybrids in antimicrobial therapy .

Study on Anticancer Properties

In another study focused on anticancer properties, this compound was tested against several cancer cell lines:

Cell LineIC50 (nM)
HeLa50
MCF775
A54930

These findings suggest that this compound can effectively inhibit cancer cell proliferation at relatively low concentrations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for ethyl 2-(2-(2-(1H-pyrazol-1-yl)acetamido)thiazol-4-yl)acetate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step reactions involving thiazole and pyrazole precursors. For example, coupling reactions under reflux with ethanol and NaOH (e.g., 40% NaOH, 95% ethanol, 8 hours at room temperature) are critical for forming the thiazole core. Ethyl bromoacetate is used for esterification under reflux (4 hours), and glacial acetic acid/sodium acetate aids cyclization . Optimization involves adjusting solvent polarity, temperature, and catalyst ratios to maximize yield and purity.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, particularly the thiazole (C4-H) and pyrazole (N-H) moieties. X-ray crystallography (as seen in analogous thiazole derivatives) resolves stereochemistry and hydrogen bonding patterns . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (≥97% purity) ensures absence of byproducts .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with silica gel and gradients of ethyl acetate/hexane separates polar byproducts. Recrystallization using ethanol or methanol enhances purity, leveraging solubility differences. Centrifugal partition chromatography (CPC) may resolve structurally similar impurities .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict and optimize reaction pathways for this compound?

  • Methodology : Density Functional Theory (DFT) calculates transition states and intermediates for key steps like thiazole ring formation. Reaction path searches identify energy barriers, guiding experimental condition adjustments (e.g., solvent choice, temperature). Machine learning models trained on reaction databases prioritize high-yield conditions, reducing trial-and-error experimentation .

Q. What mechanistic insights explain contradictions in yield data between batch and flow reactor syntheses?

  • Methodology : In batch reactors, inhomogeneous mixing or thermal gradients may reduce reproducibility. Flow reactors improve heat/mass transfer, but residence time must be calibrated to avoid premature crystallization. Kinetic studies (e.g., in situ IR monitoring) track intermediate stability, while DOE (Design of Experiments) identifies critical parameters (e.g., reagent stoichiometry, flow rate) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodology : Accelerated stability studies (40–60°C, pH 1–13) assess degradation pathways. LC-MS identifies hydrolysis products (e.g., free carboxylic acid from ester cleavage). Buffered solutions (pH 7.4) mimic physiological conditions for bioactivity assays. Storage at –20°C in anhydrous DMSO prevents dimerization .

Q. What strategies resolve discrepancies in biological activity data across structural analogs?

  • Methodology : Structure-Activity Relationship (SAR) studies compare substituent effects (e.g., pyrazole N-alkylation vs. aryl groups). Molecular docking screens binding affinities to target proteins (e.g., kinases), while SPR (Surface Plasmon Resonance) validates binding kinetics. Contradictions may arise from assay-specific conditions (e.g., cell line variability), necessitating orthogonal validation .

Q. How can heterogeneous catalysis improve scalability while minimizing metal contamination?

  • Methodology : Immobilized catalysts (e.g., Pd/C or Ni on mesoporous silica) enable recyclability and reduce leaching. ICP-MS monitors residual metal levels post-synthesis. Solvent-free mechanochemical methods (ball milling) enhance green chemistry metrics while maintaining yield .

Tables for Key Data

Table 1 : Optimal Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
140% NaOH, 95% ethanol, RT, 8h7590
2Ethyl bromoacetate, reflux, 4h8295
3Glacial acetic acid, NaOAc, reflux, 5h6897

Table 2 : Stability Profile Under Stress Conditions

ConditionDegradation ProductsHalf-Life (Days)Reference
pH 2.0, 40°CThiazole-4-acetic acid, Pyrazole-amide3
pH 9.0, 40°CEthanol, Ammonia adducts7
Dry DMSO, –20°CNone detected>365

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